1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)- (9CI) 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)- (9CI)
Brand Name: Vulcanchem
CAS No.: 154922-76-6
VCID: VC0138797
InChI: InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,5,7-8,11H,2-4H2/t7-,8-/m1/s1
SMILES: C1CN2CC=C(C2C1O)C=O
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)- (9CI)

CAS No.: 154922-76-6

Main Products

VCID: VC0138797

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)- (9CI) - 154922-76-6

CAS No. 154922-76-6
Product Name 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)- (9CI)
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name (7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carbaldehyde
Standard InChI InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,5,7-8,11H,2-4H2/t7-,8-/m1/s1
Standard InChIKey NDIHBTAFKOBOSL-HTQZYQBOSA-N
Isomeric SMILES C1CN2CC=C([C@@H]2[C@@H]1O)C=O
SMILES C1CN2CC=C(C2C1O)C=O
Canonical SMILES C1CN2CC=C(C2C1O)C=O
Synonyms 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)- (9CI)
PubChem Compound 10866541
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator